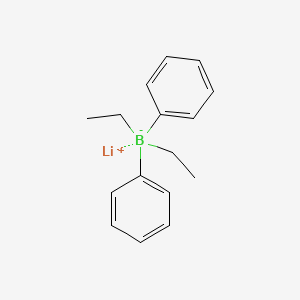
Lithium diethyldiphenylborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium diethyldiphenylborate(1-) is a chemical compound with the molecular formula C16H20BLi It is a borate compound where lithium is bonded to a diethyldiphenylborate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium diethyldiphenylborate(1-) typically involves the reaction of diethyldiphenylborane with lithium hydride or lithium alkyls. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of lithium diethyldiphenylborate(1-) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium diethyldiphenylborate(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The lithium atom can be substituted with other cations in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with lithium diethyldiphenylborate(1-) include halogens, alkyl halides, and strong acids. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving lithium diethyldiphenylborate(1-) depend on the type of reaction. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various borate salts.
Wissenschaftliche Forschungsanwendungen
Lithium diethyldiphenylborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a precursor for boron-containing drugs.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which lithium diethyldiphenylborate(1-) exerts its effects involves the interaction of the borate anion with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in a variety of chemical reactions, including catalysis and the formation of complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium diphenylborate: Similar in structure but lacks the ethyl groups.
Lithium triethylborohydride: Contains three ethyl groups and a borohydride anion.
Sodium diethyldiphenylborate: Similar structure but with sodium instead of lithium.
Uniqueness
Lithium diethyldiphenylborate(1-) is unique due to the presence of both ethyl and phenyl groups attached to the borate anion. This combination of groups provides the compound with distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
68132-94-5 |
|---|---|
Molekularformel |
C16H20BLi |
Molekulargewicht |
230.1 g/mol |
IUPAC-Name |
lithium;diethyl(diphenyl)boranuide |
InChI |
InChI=1S/C16H20B.Li/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16;/h5-14H,3-4H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
CNPVKAQKASIASK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-](CC)(CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


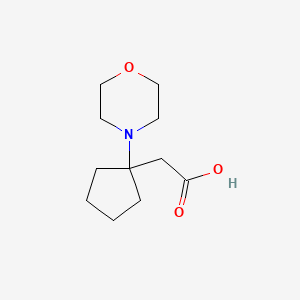
![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)

![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)

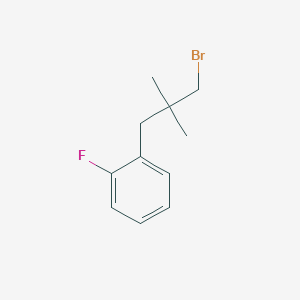
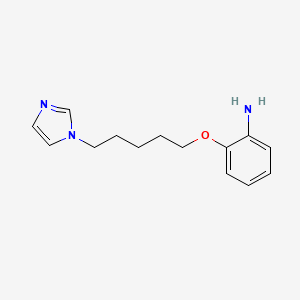
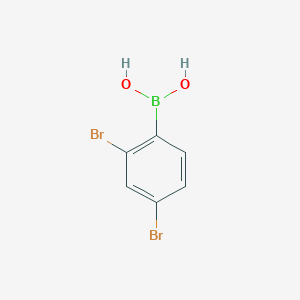
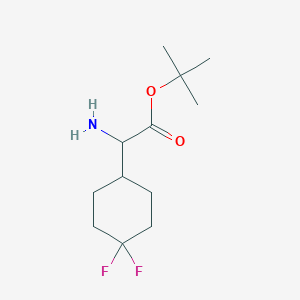

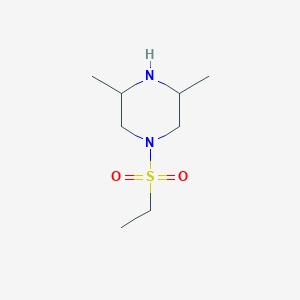
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)

